molecular formula C15H11Cl2N3O5 B11550039 2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11550039
M. Wt: 384.2 g/mol
InChI Key: DWOTVQCRBABADR-CNHKJKLMSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by the reaction with 2-hydroxy-5-nitrobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazide groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted phenoxy derivatives are typical.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include oxidative stress, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its dual functional groups (dichlorophenoxy and nitrophenyl) make it versatile for various applications.

Properties

Molecular Formula

C15H11Cl2N3O5

Molecular Weight

384.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl2N3O5/c16-10-1-4-14(12(17)6-10)25-8-15(22)19-18-7-9-5-11(20(23)24)2-3-13(9)21/h1-7,21H,8H2,(H,19,22)/b18-7+

InChI Key

DWOTVQCRBABADR-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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